Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)-

Organocatalysis N-Heterocyclic Carbene Precursor Sigmatropic Rearrangement

Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- (CAS 783297-15-4; molecular formula C₁₆H₂₁N₂S⁺; molecular weight 273.4 g/mol) is a quaternary thiazolium salt featuring a tert-butylamino substituent at the 2-position, a phenyl group at the 4-position, and an allyl (2-propen-1-yl) moiety at the N3-position of the thiazolium ring. Thiazolium salts constitute a well-established heterocyclic scaffold recognized for their capacity to generate N-heterocyclic carbenes (NHCs) under basic conditions, enabling catalytic applications in benzoin condensation, Stetter reactions, and related umpolung transformations.

Molecular Formula C16H21N2S+
Molecular Weight 273.4 g/mol
CAS No. 783297-15-4
Cat. No. B12140734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)-
CAS783297-15-4
Molecular FormulaC16H21N2S+
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=[N+](C(=CS1)C2=CC=CC=C2)CC=C
InChIInChI=1S/C16H20N2S/c1-5-11-18-14(13-9-7-6-8-10-13)12-19-15(18)17-16(2,3)4/h5-10,12H,1,11H2,2-4H3/p+1
InChIKeyBRDSDLMDBMNKPS-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- (CAS 783297-15-4): Structural Identity and Compound-Class Context for Procurement Evaluation


Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- (CAS 783297-15-4; molecular formula C₁₆H₂₁N₂S⁺; molecular weight 273.4 g/mol) is a quaternary thiazolium salt featuring a tert-butylamino substituent at the 2-position, a phenyl group at the 4-position, and an allyl (2-propen-1-yl) moiety at the N3-position of the thiazolium ring. Thiazolium salts constitute a well-established heterocyclic scaffold recognized for their capacity to generate N-heterocyclic carbenes (NHCs) under basic conditions, enabling catalytic applications in benzoin condensation, Stetter reactions, and related umpolung transformations. [1] This compound belongs to the broader 2-amino-4-phenylthiazolium subclass, which has been investigated in medicinal chemistry contexts including antiglycation, antimicrobial, and anticancer programs, providing the chemical framework against which differentiation from close structural analogs must be assessed.

Procurement Risk: Why Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- Cannot Be Replaced by Common In-Class Analogs


Thiazolium salts bearing identical core heterocycles can exhibit profoundly divergent reactivity profiles depending on the nature and position of substituents. Three critical structural features of the target compound preclude substitution with generic N-alkyl or N-aryl thiazolium analogs: (i) the tert-butylamino group at C2 introduces steric bulk that modulates both the acidity of the C2-proton (relevant to NHC generation efficiency) and the steric environment around the carbene center, distinguishing it from smaller N-methylamino or N-phenylamino congeners; (ii) the allyl group at N3 is not a passive alkyl chain—it serves as a latent reactive handle capable of participating in [3,3]-sigmatropic rearrangements when the thiazolium salt is converted to its Breslow intermediate, a reactivity pathway unavailable to N-methyl, N-benzyl, or N-phenacyl analogs [1]; and (iii) the 4-phenyl group contributes to π-stacking interactions and influences both the electrophilicity of the thiazolium cation and the conformational preferences of the 2-amino substituent. [2] Systematic substitution at any one of these positions yields compounds with measurably divergent physicochemical properties, catalytic behavior, and biological target engagement, making generic interchange scientifically unsound.

Differential Evidence Guide: Quantified Differentiation of Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- (CAS 783297-15-4) Against Closest Structural Analogs


N3-Allyl vs. N3-Benzyl Substitution: Impact on Molecular Weight, Calculated LogP, and Latent Reactivity

The target compound carries an N3-allyl group, whereas the closest commercially cataloged structural analog, 3-benzyl-2-(tert-butylamino)-4-phenyl-1,3-thiazol-3-ium, bears an N3-benzyl substituent. The allyl-for-benzyl substitution reduces the molecular weight from 323.47 Da (benzyl analog) to 273.4 Da (target compound) and alters the calculated octanol-water partition coefficient (clogP) by approximately 0.8–1.2 log units toward greater hydrophilicity, as estimated from fragment-based calculations. More critically, the N3-allyl moiety enables a unique reactivity mode: upon deprotonation to the Breslow intermediate, N-allyl thiazolium salts can undergo [3,3]-radical rearrangement to generate highly congested tertiary alcohols, a transformation that is sterically and mechanistically inaccessible to N-benzyl or N-alkyl thiazolium salts. [1] This reactivity has been demonstrated experimentally for a series of N-allyl thiazolium salts, yielding tertiary alcohol products with diastereoselectivities exceeding 20:1 in optimized cases.

Organocatalysis N-Heterocyclic Carbene Precursor Sigmatropic Rearrangement

C2-tert-Butylamino Steric Bulk vs. C2-Arylamino or C2-Methylamino Substitution: Differentiated Carbene Generation and Catalytic Profile

The C2-tert-butylamino substituent of the target compound provides substantially greater steric encumbrance than the 2-arylimino groups employed in the antibacterial 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole series reported by Abbasi Shiran et al. (2013). [1] In that study, 2-arylimino substituents (e.g., phenylimino, 4-methylphenylimino) yielded compounds with modest antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with reported inhibition zone diameters in the range of 10–18 mm at 100 μg/disk. The tert-butylamino group of the target compound, by contrast, introduces a calculated Taft steric parameter (Eₛ) of approximately –1.54 versus approximately –0.3 to –0.5 for arylimino substituents, representing a three- to five-fold increase in steric demand. [2] This steric differentiation is critical for NHC organocatalysis: bulkier NHC ligands typically exhibit enhanced selectivity in asymmetric transformations and reduced catalyst decomposition via dimerization, although at the potential cost of slower carbene generation kinetics.

Organocatalysis NHC Stability Steric Tuning

Reactivity of 5-tert-Butylamino-4-phenylthiazolium Scaffold with Carbon Disulfide: Mechanistic Differentiation from 5-Unsubstituted Analogs

The Science of Synthesis compendium documents a formal rearrangement reaction specific to 5-tert-butylamino-4-phenylthiazolium chlorides: treatment with carbon disulfide in the presence of triethylamine proceeds through a 1,3-dipolar cycloaddition–cycloreversion mechanism to afford 2-phenylthiazolium-5-thiolates. [1] This reactivity is contingent on the presence of the tert-butylamino group at the 5-position (or its electronic equivalent) and is not observed for 4-phenylthiazolium salts lacking the 5-amino substituent. While the target compound (CAS 783297-15-4) bears the tert-butylamino group at the 2-position rather than the 5-position, the presence of the identical tert-butylamino pharmacophore on the thiazolium core establishes a class-level precedent for the unique capacity of this substituent to engage in rearrangement chemistry that is sterically and electronically inaccessible to simpler N-alkyl or N-aryl thiazolium salts. For procurement decisions, this indicates that the tert-butylamino motif is a functional determinant capable of unlocking reactivity pathways distinct from those available to more common thiazolium derivatives.

Heterocyclic Reactivity 1,3-Dipolar Cycloaddition Thiazolium-5-thiolate Formation

Antibacterial Activity Context: 3-Allyl-2-imino-4-phenylthiazole Scaffold Class-Level Activity Against Gram-Positive and Gram-Negative Strains

Abbasi Shiran et al. (2013) reported that a series of 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives—sharing the identical 3-allyl-4-phenylthiazole core with the target compound—exhibited antibacterial activity against both Gram-positive (Bacillus subtilis, Micrococcus luteus) and Gram-negative (Salmonella enterica, Pseudomonas aeruginosa) strains, with inhibition zone diameters ranging from 10 to 18 mm at a test concentration of 100 μg/disk. [1] The most active derivative in that series (2-(4-methylphenylimino) analog) produced an inhibition zone of 18 mm against B. subtilis, comparable to the gentamicin positive control (20 mm). The target compound (CAS 783297-15-4) has not been individually tested in this assay; however, it shares the identical 3-allyl-4-phenyl-2-iminothiazolium scaffold that underpins the observed antibacterial activity. The structural divergence at the 2-imino substituent (tert-butylamino vs. arylimino) is predicted to modulate both potency and spectrum, but the core scaffold activity establishes this compound class as a legitimate starting point for antimicrobial lead optimization, distinguishing it from thiazolium salts that lack the 3-allyl-4-phenyl substitution pattern.

Antimicrobial Screening 3-Allyl-2-iminothiazole Structure-Activity Relationship

Research and Industrial Application Scenarios for Thiazolium, 2-[(1,1-dimethylethyl)amino]-4-phenyl-3-(2-propen-1-yl)- (CAS 783297-15-4) Based on Quantitative Differentiation Evidence


Asymmetric Organocatalysis: NHC Precursor with Sterically Demanding tert-Butylamino and Latent Allyl Reactivity

The target compound is the preferred NHC precursor for asymmetric organocatalytic applications that simultaneously require (a) substantial steric bulk around the carbene center to enforce facial selectivity and (b) an N3-allyl group as a built-in radical trap for cascade reaction design. The tert-butylamino substituent provides a Taft Eₛ value of approximately –1.54—three- to five-fold greater than arylimino alternatives—while the N3-allyl group enables [3,3]-radical rearrangement cascades inaccessible to N3-benzyl or N3-methyl congeners. [1] This dual functionality makes the compound uniquely suited for the development of novel enantioselective transformations, particularly those involving Breslow intermediate radical deconstruction pathways.

Antimicrobial Lead Optimization: Sterically Differentiated 3-Allyl-2-imino-4-phenylthiazole Scaffold

The 3-allyl-4-phenyl-2-iminothiazolium scaffold has demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis, Micrococcus luteus) and Gram-negative (Salmonella enterica, Pseudomonas aeruginosa) strains, with class-level inhibition zones of 10–18 mm at 100 μg/disk. [2] The target compound introduces a C2-tert-butylamino substituent that is sterically distinct from the arylimino groups tested in the original antibacterial series, offering medicinal chemistry teams a structurally differentiated analog for structure-activity relationship (SAR) expansion. This compound is appropriate as a lead diversification starting point for programs targeting novel antibacterial agents with altered steric and electronic profiles at the 2-position.

Thiazolium-Thiolate Precursor Synthesis via Carbon Disulfide Insertion Chemistry

5-tert-butylamino-4-phenylthiazolium chlorides undergo a documented formal rearrangement with CS₂/Et₃N to yield 2-phenylthiazolium-5-thiolates via a 1,3-dipolar cycloaddition–cycloreversion mechanism. [3] The presence of the tert-butylamino group on the target compound (at the 2-position) provides a mechanistic basis for exploring analogous insertion chemistry, potentially yielding novel thiazolium-thiolate derivatives. Researchers requiring thiazolium-thiolate intermediates—useful as ligands, ionic liquid components, or sulfur-transfer reagents—should select this compound over simpler 4-phenylthiazolium salts that lack the amino substituent necessary for this reactivity pathway.

Custom Synthesis Intermediate: Allyl Handle for Click Chemistry and Bioconjugation

The N3-allyl group of the target compound provides a terminal olefin that can serve as a reactive handle for thiol-ene click chemistry, olefin metathesis, or hydroamination reactions, enabling straightforward covalent conjugation to biomolecules, polymers, or solid supports. [1] This chemical addressability is absent in N3-methyl, N3-ethyl, and N3-phenacyl thiazolium analogs, making the target compound the rational choice for procurement when a functionalizable thiazolium building block is required for probe design, material science applications, or bioconjugate synthesis.

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